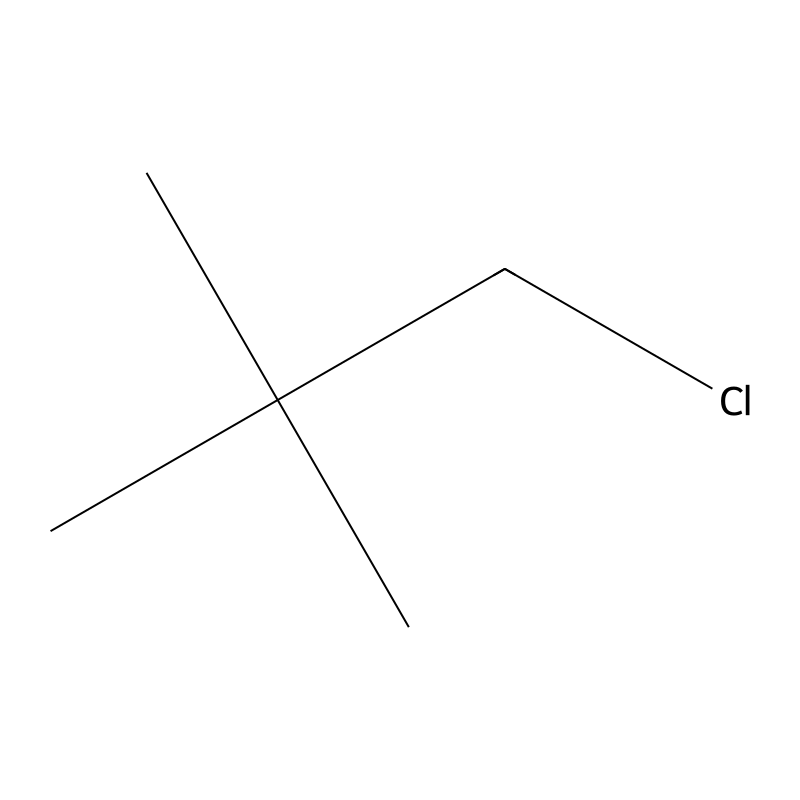1-Chloro-2,2-dimethylpropane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Study of Enzyme Activity
Researchers have used 1-chloro-2,2-dimethylpropane as a substrate to study the activity of enzymes known as haloalkane dehalogenases. These enzymes are found in certain bacteria and can break down halogenated organic compounds, which are man-made chemicals that can be harmful to the environment. By studying how these enzymes interact with 1-chloro-2,2-dimethylpropane, scientists can gain insights into their mechanism of action and potential applications in bioremediation ().
1-Chloro-2,2-dimethylpropane, also known as neopentyl chloride, is an organic compound with the molecular formula and a molecular weight of approximately 106.59 g/mol. It features a central carbon atom bonded to three methyl groups and one chlorine atom, making it a tertiary alkyl halide. This structure contributes to its unique chemical properties, including steric hindrance that affects its reactivity in nucleophilic substitution reactions .
1-Chloro-2,2-dimethylpropane can be synthesized through several methods:
- Chlorination of Neopentane: The most common method involves the chlorination of neopentane using chlorine gas under UV light or heat.
- Nucleophilic Substitution Reactions: While less common due to steric hindrance, nucleophilic substitution can occur under specific conditions using alkyl halides and nucleophiles.
Example Synthesis:- Chlorination Reaction:
Interaction studies involving 1-chloro-2,2-dimethylpropane focus on its reactivity with nucleophiles and electrophiles. The compound's steric hindrance significantly influences its interaction pathways:
- Nucleophilic Substitution: Generally unfavorable due to steric hindrance.
- Elimination Pathways: More favorable under basic conditions leading to alkene formation.
Research indicates that the presence of bulky groups around the reactive center inhibits typical substitution reactions .
Similar Compounds: Comparison
Several compounds share structural similarities with 1-chloro-2,2-dimethylpropane. Here are a few notable examples:
| Compound Name | Structure Type | Reactivity Characteristics |
|---|---|---|
| 2-Chloropropane | Secondary Alkyl Halide | More reactive in reactions than 1-chloro-2,2-dimethylpropane due to less steric hindrance. |
| 1-Bromo-3-methylbutane | Tertiary Alkyl Halide | Similar reactivity profile; may undergo reactions but less hindered than 1-chloro-2,2-dimethylpropane. |
| 1-Chlorobutane | Primary Alkyl Halide | More reactive in pathways; less steric hindrance allows for easier nucleophilic attack. |
Uniqueness
The uniqueness of 1-chloro-2,2-dimethylpropane lies in its tertiary structure and significant steric hindrance which limits its reactivity compared to similar compounds. This property makes it particularly interesting for studies on reaction mechanisms and selectivity in organic synthesis.
XLogP3
Boiling Point
Melting Point
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








